molecular formula C15H11NO3S2 B2787233 5-(((4-Phenylthiazol-2-yl)thio)methyl)furan-2-carboxylic acid CAS No. 1105193-43-8

5-(((4-Phenylthiazol-2-yl)thio)methyl)furan-2-carboxylic acid

Cat. No.: B2787233
CAS No.: 1105193-43-8
M. Wt: 317.38
InChI Key: KALRASIJYKQEGK-UHFFFAOYSA-N
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Description

5-(((4-Phenylthiazol-2-yl)thio)methyl)furan-2-carboxylic acid is a heterocyclic compound that features a thiazole ring and a furan ring. The presence of these rings makes it a compound of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Phenylthiazol-2-yl)thio)methyl)furan-2-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Furan Ring: The furan ring is synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Coupling of Thiazole and Furan Rings: The final step involves coupling the thiazole and furan rings through a thioether linkage, typically using a thiol and a halogenated furan derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated derivatives and strong bases or acids are often employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted thiazole and furan derivatives.

Scientific Research Applications

5-(((4-Phenylthiazol-2-yl)thio)methyl)furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as 2-aminothiazole and benzothiazole share structural similarities.

    Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid are structurally related.

Uniqueness

5-(((4-Phenylthiazol-2-yl)thio)methyl)furan-2-carboxylic acid is unique due to the combination of the thiazole and furan rings, which imparts distinct chemical and biological properties not found in simpler thiazole or furan derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-[(4-phenyl-1,3-thiazol-2-yl)sulfanylmethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S2/c17-14(18)13-7-6-11(19-13)8-20-15-16-12(9-21-15)10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALRASIJYKQEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)SCC3=CC=C(O3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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